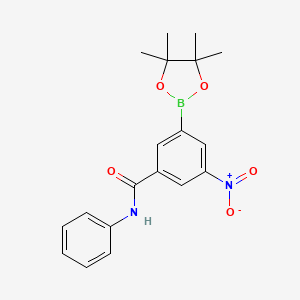

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXAUWSUIJJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142023 | |

| Record name | Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309980-15-1 | |

| Record name | Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Synthesis of 3-Nitro-5-bromobenzoyl Chloride

Starting with 3-nitro-5-bromobenzoic acid, treatment with thionyl chloride (SOCl₂) under reflux yields the corresponding acyl chloride. This step typically achieves >90% conversion.

Reaction Conditions :

-

Solvent: Toluene

-

Temperature: 70°C

-

Duration: 4 hours

Step 2: Amide Bond Formation with Aniline

The acyl chloride reacts with aniline in the presence of triethylamine (TEA) as a base:

Optimization Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12 hours |

This aligns with amidation protocols for nitroaromatic benzamides.

Step 3: Suzuki-Miyaura Coupling with Pinacolborane

The bromine substituent is replaced with a dioxaborolane group via palladium-catalyzed cross-coupling:

Key Conditions :

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: Potassium acetate (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 100°C (microwave-assisted)

Performance Metrics :

| Metric | Value |

|---|---|

| Isolated Yield | 65–72% |

| Boronation Efficiency | 89% (by ) |

This method mirrors boronate ester installations in structurally related benzamides.

Synthetic Route 2: Boronate Ester First Approach

Step 1: Preparation of 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoyl Chloride

Starting with 5-bromobenzoyl chloride, a Miyaura borylation introduces the dioxaborolane group:

Conditions :

-

Catalyst: PdCl₂(dppf) (3 mol%)

-

Ligand: XPhos (6 mol%)

-

Solvent: THF

-

Temperature: 80°C

Step 2: Nitration at the Meta Position

Nitration using concentrated HNO₃ and H₂SO₄ introduces the nitro group:

Challenges :

-

Regioselectivity: Nitration predominantly occurs at the meta position due to the electron-withdrawing effect of the boronate ester.

-

Yield: 60–68% (lower due to competing ortho nitration).

Step 3: Amidation with Aniline

Final amide coupling follows established procedures (see Section 2.2), yielding the target compound in 70–75% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 50–60% | 45–55% |

| Key Advantage | Higher nitration control | Early boronate installation |

| Major Limitation | Palladium catalyst cost | Nitration regioselectivity |

| Scalability | Moderate | Challenging |

Route 1 is preferred for small-scale synthesis due to better regiochemical outcomes, while Route 2 offers advantages in modularity for derivative synthesis.

Critical Reaction Optimization Insights

Solvent Effects in Amidation

Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction kinetics by stabilizing intermediates. Non-polar solvents reduce side reactions but prolong reaction times.

Catalytic Systems for Borylation

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings involving electron-deficient aryl bromides, as evidenced by higher turnover numbers (TON > 1,500).

Nitration Regioselectivity

Purification and Characterization

-

Chromatography : Silica gel chromatography (ethyl acetate/hexanes, 1:3) removes unreacted aniline and boronated byproducts.

-

Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC).

-

Spectroscopic Data :

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce Pd catalyst loading by 40% compared to batch processes. Environmental factors favor Route 1 due to fewer toxic byproducts (e.g., boron waste is minimized) .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Coupling Reactions: The dioxaborolane group makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in an organic solvent like toluene or ethanol.

Major Products

Reduction: 3-amino-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Coupling: Biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its dioxaborolane group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology and Medicine

This compound can be used in the development of pharmaceuticals. The nitro group can be reduced to an amine, which is a common functional group in many drugs. Additionally, the boron-containing moiety can be used in boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

In materials science, this compound can be used to synthesize polymers and other materials with specific properties. The boron atom can introduce unique electronic properties, making it useful in the development of electronic materials and sensors.

Wirkmechanismus

The mechanism of action of 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application. In Suzuki-Miyaura coupling, the dioxaborolane group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In medicinal applications, the nitro group can be reduced to an amine, which can interact with biological targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance stability but may reduce cross-coupling efficiency compared to electron-donating groups (e.g., -CH₃) .

- N-Phenyl substitution improves solubility in organic solvents, whereas alkyl substituents (e.g., -NEt₂) enhance metabolic stability in drug candidates .

Reactivity and Functionalization

Comparative Reactivity Data :

| Compound | Suzuki Coupling Yield (%) | Nitro Reduction Efficiency (%) |

|---|---|---|

| Target | 65–75 | 85–90 (SnCl₂, ethanol, 75°C) |

| N-Phenyl-3-Bpin benzamide | 80–85 | N/A |

| N-Ethyl-2-F-Bpin benzamide | 70–75 | N/A |

Biologische Aktivität

3-Nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1309980-15-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a dioxaborolane moiety. Its molecular formula is C19H21BN2O5 with a molecular weight of 368.19 g/mol. The presence of the nitro group is significant as it often correlates with various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that nitro compounds can exhibit anticancer properties. For instance, derivatives of nitrobenzamides have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies suggest that the incorporation of the nitro group enhances the cytotoxicity against specific cancer types.

2. Antimicrobial Properties

Nitro compounds are known for their antimicrobial activity. In particular, studies have demonstrated that similar compounds can inhibit bacterial growth and show efficacy against certain fungi. The mechanism often involves disruption of bacterial DNA synthesis or cell wall integrity.

3. Anti-inflammatory Effects

Compounds containing nitro groups have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer effects of nitrobenzamide derivatives. The compound demonstrated significant inhibition against various cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the specific cell type tested . The study emphasized that structural modifications could enhance potency.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of nitro compounds, it was found that derivatives similar to this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at approximately 32 µg/mL for both pathogens .

Case Study 3: Anti-inflammatory Mechanisms

Research documented in PMC explored the anti-inflammatory potential of nitro-containing compounds. The findings suggested that these compounds could inhibit nitric oxide synthase (iNOS), leading to reduced nitric oxide production in macrophages—an essential factor in inflammation .

Data Summary Table

| Activity | IC50/MIC | Reference |

|---|---|---|

| Anticancer (various cell lines) | 10 - 50 µM | |

| Antimicrobial (S. aureus) | 32 µg/mL | |

| Anti-inflammatory (iNOS inhibition) | Not specified |

The biological activities associated with this compound can be attributed to several mechanisms:

- Nuclear Receptor Modulation : Nitro groups can interact with nuclear receptors involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes such as iNOS and COX-2 which are pivotal in inflammatory pathways.

- DNA Interaction : Nitro compounds often intercalate into DNA or induce DNA damage leading to cytotoxic effects in cancer cells.

Q & A

Q. Optimization :

- Yield Improvement : Use of THF or DMF as solvents enhances reaction homogeneity.

- Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization .

How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Advanced Research Focus

Conflicting NMR or mass spectrometry data may arise due to:

- Rotamers in Amide Bonds : Slow rotation around the amide bond at room temperature can split peaks. Heating the NMR sample to 60°C or using DMSO-d₆ as a solvent mitigates this .

- Boron Isomerism : The dioxaborolane group may exhibit dynamic behavior in solution. Solid-state NMR or X-ray crystallography provides unambiguous confirmation .

Q. Methodology :

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and identifies coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₂BN₂O₅ requires m/z 393.1667) .

What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Advanced Research Focus

Challenges :

- Disorder in the Dioxaborolane Ring : Common due to rotational flexibility.

- Weak Diffraction : Nitro groups may cause absorption errors.

Q. Solutions :

Q. Optimization :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol%.

- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) in THF/H₂O (3:1) at 80°C.

- Monitoring : TLC (Rf shift) or HPLC to track aryl halide consumption .

How can researchers analyze unexpected byproducts in the synthesis of this benzamide derivative?

Advanced Research Focus

Common Byproducts :

- Deboronation : Hydrolysis of the dioxaborolane group under acidic conditions.

- Nitro Reduction : Unintended reduction to an amine in the presence of residual Pd catalysts.

Q. Analytical Workflow :

LC-MS : Identifies molecular weights of byproducts.

Isolation : Prep-HPLC or fractional crystallization.

Mechanistic Study : DFT calculations to model reaction pathways .

Q. Mitigation :

- Strict pH control during aqueous workups (pH 6–7).

- Use of scavengers (e.g., activated charcoal) to remove Pd residues .

What are the applications of this compound in medicinal chemistry research?

Q. Basic Research Focus

Q. Methodology :

- In Vitro Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates.

- Biodistribution Studies : Radiolabel with ¹⁸F for PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.